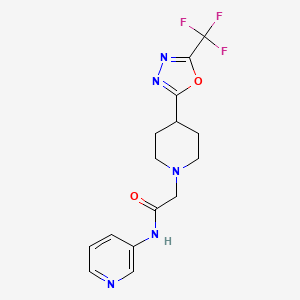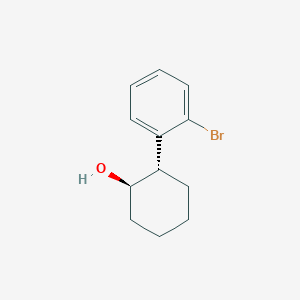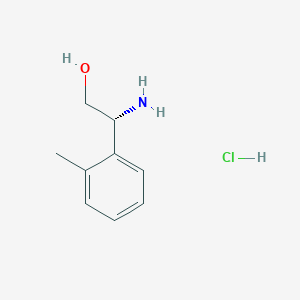![molecular formula C12H8N4O2 B2416088 7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 439108-51-7](/img/structure/B2416088.png)
7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has aroused the interest of researchers due to their presence in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . The yield of the synthesized compound was reported to be 83%, forming white crystals .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using 1H NMR and 13C NMR spectra . The structure may also be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. They can undergo reactions with hydrazonoyl chlorides and halo ketones to form 1,3,4-thiadiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using 1H NMR and 13C NMR spectra . The compound forms white crystals with a melting point of 170–172°C .Aplicaciones Científicas De Investigación
Cardiovascular Agents
7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives have been explored for their potential as cardiovascular agents. A study by Novinson et al. (1982) found that certain derivatives, such as 2-(Benzylthio)-5-methyl-7-(dimethylamino)-1,2,4-triazolo[1,5-a]pyrimidine, demonstrated significant potency as cAMP phosphodiesterase inhibitors in rabbit heart tissue. This resulted in a substantial increase in cardiac output in dogs, without significantly increasing heart rates. These findings suggest the potential for clinical evaluation in cardiovascular therapies (Novinson et al., 1982).
Antimicrobial Activity
Derivatives of this compound have been investigated for their antimicrobial properties. El-Gazzar and Hafez (2008) synthesized a series of compounds and tested them against various bacterial and fungal agents. Their research found that these compounds exhibited notable antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (El-Gazzar & Hafez, 2008).
Antituberculous Agents
Compounds based on the this compound structure have shown promise as antituberculous agents. A study by Titova et al. (2019) focused on the synthesis of structural analogs and their evaluation for tuberculostatic activity. They found that these compounds displayed significant activity against tuberculosis, indicating potential for further development as antituberculous drugs (Titova et al., 2019).
Anticancer Activity
The this compound scaffold has also been explored for anticancer applications. Dolzhenko et al. (2008) synthesized fluorinated derivatives and assessed their antiproliferative activity against breast, colon, and lung cancer cell lines. They identified specific compounds within this class that showed high antiproliferative activity, suggesting potential use in cancer therapy (Dolzhenko et al., 2008).
Direcciones Futuras
The future directions for “7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine” and related compounds are promising. They have been the subject of extensive research due to their wide range of biological and pharmacological activities . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is one of the potential future directions .
Mecanismo De Acción
Target of Action
The primary target of 7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The compound affects the ERK signaling pathway , resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suppression of the ERK signaling pathway leads to significant inhibitory effects on the growth of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 and its significant cytotoxic activities against various cancer cell lines suggest that it may have favorable bioavailability .
Result of Action
The compound exhibits significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . It induces cell apoptosis and G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins in cells .
Propiedades
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c1-2-10-11(18-7-17-10)5-8(1)9-3-4-13-12-14-6-15-16(9)12/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAFYBHYHIMLQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=NC=NN34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2416005.png)

![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B2416009.png)
![2,5-dichloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416011.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)furan-2-carboxamide](/img/structure/B2416012.png)
![2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2416015.png)
![2-[3-(Trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2416017.png)


![3-(Isobutylsulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine](/img/structure/B2416020.png)
![Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate](/img/structure/B2416022.png)

![1-(2-Furylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B2416027.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide](/img/structure/B2416028.png)